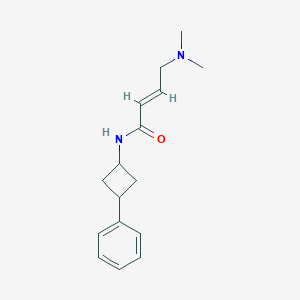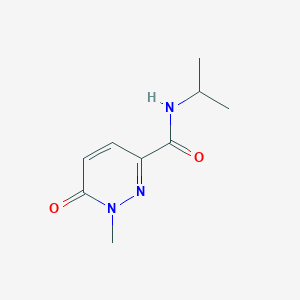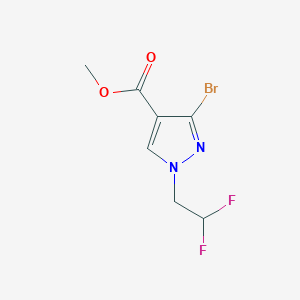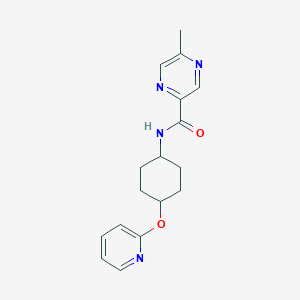
2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one is a derivative of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which is a metabolite of aminopyrine known for its analgesic, anti-inflammatory, and antipyretic properties . This compound and its derivatives have been the subject of various studies due to their potential biological activities and their ability to form complexes with different metal ions.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . In another study, coordination compounds of Cu(II), VO(II), Ni(II), and Mn(II) were synthesized using the Schiff base obtained through the condensation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 3-formyl-6-methyl-chromone . These methods demonstrate the versatility of the compound in forming various derivatives and complexes.
Molecular Structure Analysis
The molecular structure of the Schiff base ligand derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been determined by X-ray diffraction studies. The crystal structure analysis revealed various weak hydrogen bonding and dimeric associations . The molecular mechanics potential energy evaluation of the ligand and its metal complexes suggests that the most feasible position for exhibiting biological activity is in the range of 56.75143626 -82.65547188 kcal/mol .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions to synthesize new derivatives. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was obtained by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, leading to a series of new oxopyrazolinylpyridines and related compounds . Additionally, 1,3-Diphenyl-2-pyrazolin-5-one was converted to 5-azido-4-formylpyrazolone, which served as a key starting compound for the synthesis of new pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound and its derivatives have been characterized using various spectroscopic techniques such as 1H NMR, UV-Vis, IR, ESR, Mass, and 13C NMR spectroscopy . These studies have revealed that the ligand can coordinate to metal ions through the carbonyl and amino functional groups, behaving as a bidentate ligand and forming five-membered ring chelates complexes . The synthesized compounds have shown significant dual fluorescence, which is an important property for biological imaging applications .
Scientific Research Applications
1. Fluorescent Chemosensor Applications:
- The compound has been utilized as a fluorescent chemosensor. A study by Asiri et al. (2018) found that a similar compound, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), acts as an off–on type fluorescent chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
2. Synthesis and Characterization in Coordination Chemistry:
- Otuokere et al. (2015) synthesized and characterized metal complexes of a similar compound, 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, revealing its coordination with various metal ions, highlighting its potential in coordination chemistry and material sciences (Otuokere et al., 2015).
3. Anticancer Activity:
- Research by Ghorab et al. (2014) identified pyrazolone derivatives, related to the compound , exhibiting significant anti-breast cancer activity, indicating potential applications in medicinal chemistry (Ghorab et al., 2014).
4. Use in Heterocyclic Dye Synthesis:
- The compound has been used in the synthesis of heterocyclic dyes. Varghese et al. (2016) explored its use as a fluorescent label for biomolecules containing an amino group, suggesting its application in bioanalytical chemistry (Varghese et al., 2016).
5. Antibacterial Applications:
- A study by Asiri & Khan (2010) demonstrated the antibacterial activity of Schiff bases derived from a similar compound, indicating its potential use in the development of new antimicrobial agents (Asiri & Khan, 2010).
properties
IUPAC Name |
1,5-dimethyl-4-[(2-naphthalen-1-yl-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-19-27(30(35)33(32(19)2)21-13-4-3-5-14-21)31-28-24-16-8-9-17-25(24)29(34)26(28)23-18-10-12-20-11-6-7-15-22(20)23/h3-18,31H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUGEXAWTNWNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)


![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)

